molecular formula C16H23NO4 B2858516 3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248395-19-7

3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2858516
CAS No.: 2248395-19-7
M. Wt: 293.363
InChI Key: DMULPSCUNBIHKT-UHFFFAOYSA-N
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Description

The compound “3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in a variety of chemical compounds with diverse properties . The tert-butyl group and the 2-methylpropan-2-yl group are both types of alkyl groups, which are often used in organic chemistry to modify the properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid moiety), attached to which is a tert-butyl group, a carboxylic acid group, and a complex side chain involving a carbonyl group, an amino group, and a 2-methylpropan-2-yl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name you provided.


Chemical Reactions Analysis

As for the chemical reactions, this compound, like other benzoic acid derivatives, would likely undergo reactions typical of carboxylic acids (such as esterification and amide formation). The amino group might also participate in reactions, such as the formation of amides or ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the alkyl groups could enhance its solubility in non-polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through experimental studies .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

3-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)11-9-7-8-10(13(18)19)12(11)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULPSCUNBIHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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